The synthesis of 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine is typically achieved through a multi-step process. While the specific details may vary, a common approach involves the following steps [, , ]:
For example, one study [] describes reacting 3,4,5-trifluorobenzohydrazide with chloroacetyl chloride, followed by cyclization with phosphoryl chloride and subsequent amination with 2,4-dimethylaniline to yield N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine.
Molecular Structure Analysis
5-(3,4,5-Trifluorophenyl)-1,3,4-oxadiazol-2-amine features a central 1,3,4-oxadiazole ring substituted with a 3,4,5-trifluorophenyl group at the 5-position and an amine group at the 2-position. The presence of these substituents influences the molecule's polarity, lipophilicity, and potential interactions with biological targets [].
Chemical Reactions Analysis
The primary chemical reaction associated with 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine is its utilization as a scaffold for synthesizing diverse derivatives. Researchers have explored reactions at the amine group to introduce various substituents, allowing for the generation of a library of compounds with potential biological activities [, , ]. These reactions include but are not limited to:
Applications
The primary scientific research application of 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine is as a scaffold for developing novel biologically active compounds. Specifically, it holds promise in the following areas [, , ]:
Related Compounds
IMC-038525
Compound Description: IMC-038525 is a known tubulin inhibitor, exhibiting anticancer activity. Although its specific structure isn't detailed in the provided abstracts, it's stated to share a common pharmacophoric structure with the target compound, 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine. This commonality lies in the presence of an "oxadiazole linked aryl nucleus." []
Relevance: The shared "oxadiazole linked aryl nucleus" between IMC-038525 and 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine classifies them as structurally related compounds. [] This suggests potential similarities in their binding interactions and modes of action, particularly concerning tubulin inhibition.
IMC-094332
Compound Description: IMC-094332 is another tubulin inhibitor with documented anticancer activity. Like IMC-038525, its full structure isn't provided, but it shares the "oxadiazole linked aryl nucleus" pharmacophoric feature with both 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine and IMC-038525. []
Relevance: The common "oxadiazole linked aryl nucleus" establishes a structural relationship between IMC-094332 and 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine. [] This shared feature is highlighted in the research due to its presence in known anticancer agents, indicating its potential significance for tubulin inhibition and anticancer activity.
FATB
Compound Description: FATB is described as an isosteric replacement of the sulfur atom in a thiadiazole ring with the oxygen atom of an oxadiazole ring. While its precise structure isn't given, it's mentioned in the context of anticancer research and, similar to the previous two compounds, shares the "oxadiazole linked aryl nucleus" with 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine. []
Relevance: Despite the lack of a detailed structure, FATB's classification as an oxadiazole derivative with an "oxadiazole linked aryl nucleus" makes it structurally related to 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine. [] This connection emphasizes the relevance of the oxadiazole moiety and its substitution patterns in influencing biological activities, particularly in the context of anticancer properties.
Compound Description: N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) exhibited significant anticancer activity against a panel of cancer cell lines, including MDA-MB-435 (melanoma), K-562 (leukemia), T-47D (breast cancer), and HCT-15 (colon cancer). []
Relevance: This compound shares the core 1,3,4-oxadiazol-2-amine structure with 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, differing in the substituents at the 5-position of the oxadiazole ring. [] This structural similarity suggests that modifications at this position can significantly influence anticancer activity.
Compound Description: N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u) demonstrated notable anticancer activity, particularly against the MDA-MB-435 melanoma cell line. []
Relevance: Like compound 4s, compound 4u shares the core 1,3,4-oxadiazol-2-amine structure with 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine. [] The difference lies in the substituents at the 5-position, where 4u possesses a 4-hydroxyphenyl group. This structural comparison suggests that the presence and nature of substituents at this position play a crucial role in determining anticancer activity.
Compound Description: EPPA-1 is identified as a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. It exhibits potent anti-inflammatory activity both in vitro and in vivo, with a significantly improved therapeutic index compared to first and second-generation PDE4 inhibitors. [] This improved therapeutic index stems from its low emetic potential, a common side effect of PDE4 inhibitors.
Compound Description: N-dodecyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amine showed potent antimycobacterial activity, particularly against Mycobacterium tuberculosis strains, including multidrug-resistant strains. [] It exhibited inhibitory activity at concentrations comparable to current antitubercular drugs. This compound's mechanism of action is suggested to be related to the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis.
Relevance: This compound shares the 1,3,4-oxadiazol-2-amine core structure with 5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, differing in the substituents at the 5-position of the oxadiazole ring. [] This comparison demonstrates the potential of modifying the 5-position of the 1,3,4-oxadiazol-2-amine scaffold for developing new antimycobacterial agents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.